![molecular formula C25H29N3O3 B6569176 8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021264-23-2](/img/structure/B6569176.png)
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, or PTPD, is a compound with a wide range of scientific applications. It is a versatile molecule that has been used in various fields, including organic synthesis, materials science, and biochemistry. PTPD has been studied for its properties as a catalyst, its ability to form stable complexes, and its role as a neurotransmitter. Its unique chemical structure has enabled it to be used in a variety of different applications, making it a valuable tool for scientific research.
Scientific Research Applications
- Studies have explored its effects on specific cancer cell lines, tumor xenograft models, and molecular pathways involved in cancer progression .
- Investigations include assessing its ability to modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival .
- Mechanistic studies aim to understand its mode of action and potential as a novel antimicrobial agent .
- Investigations have explored its effects on cytokine production, NF-κB signaling, and immune responses .
- Animal models and in vitro assays have provided insights into its effects on adipocytes and related pathways .
- Researchers have synthesized analogs, probed its binding to protein targets, and explored structure-activity relationships. These efforts contribute to the broader field of spirocyclic chemistry .
Anticancer Activity
Neuroprotective Properties
Antibacterial and Antifungal Activity
Anti-inflammatory Potential
Metabolic Disorders and Obesity
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
8-(4-phenylbutanoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c29-22(13-7-12-20-8-3-1-4-9-20)27-18-15-25(16-19-27)23(30)28(24(31)26-25)17-14-21-10-5-2-6-11-21/h1-6,8-11H,7,12-19H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPVKWZXUOQDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenethyl-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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